1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-
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Overview
Description
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine with various reagents under microwave irradiation, which is considered an eco-friendly technique . Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted pyrazolo[3,4-d]thiazole derivatives .
Scientific Research Applications
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant biological activities but differ in their structural features and specific applications.
Pyrazolo[4,3-d]thiazoles: These are structurally similar but have different substitution patterns and biological activities.
The uniqueness of 1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl- lies in its specific combination of pyrazole and thiazole rings, which imparts distinct biological properties and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
662109-76-4 |
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Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,3-diphenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C16H12N4S/c17-16-18-15-14(21-16)13(11-7-3-1-4-8-11)19-20(15)12-9-5-2-6-10-12/h1-10H,(H2,17,18) |
InChI Key |
LFYRWVIQTMVJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2SC(=N3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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